Ethyl p-bis(2-hydroxyethyl)aminobenzoate

Water Solubility Formulation Science Cosmetic Chemistry

Formulating clear aqueous sunscreens often requires complex emulsification that compromises product aesthetics. • Water solubility ~50 g/L-over 70× higher than common esters-enables clear gel, mist, and shampoo formulations without additional solubilizers • Absorbs UV-B at 280-320 nm with superior photostability versus many common filters, as validated in comparative HPLC studies • Listed in EU Cosmetics Regulation Annex VI (Entry 13) as an authorized UV filter at max 10% concentration, providing a clear regulatory pathway for EU product development Ideal for procurement teams requiring a water-soluble, photostable UV-B filter with an established EU compliance framework.

Molecular Formula C13H19NO4
Molecular Weight 253.29 g/mol
CAS No. 15716-30-0
Cat. No. B093369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl p-bis(2-hydroxyethyl)aminobenzoate
CAS15716-30-0
Molecular FormulaC13H19NO4
Molecular Weight253.29 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)N(CCO)CCO
InChIInChI=1S/C13H19NO4/c1-2-18-13(17)11-3-5-12(6-4-11)14(7-9-15)8-10-16/h3-6,15-16H,2,7-10H2,1H3
InChIKeyXFPHFLGZXKHBMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl p-bis(2-hydroxyethyl)aminobenzoate: Water-Soluble UV-B Filter


Ethyl p-bis(2-hydroxyethyl)aminobenzoate (CAS 15716-30-0), also widely recognized by its INCI name PEG-25 PABA or the trade name Uvinul P 25, is a benzoate ester derivative functionalized with a bis(2-hydroxyethyl)amino group [1]. This compound serves as a water-soluble organic UV-B filter, primarily absorbing radiation in the 280-320 nm range, with established use in cosmetic and personal care product formulations as an active sunscreen agent [2][3].

Solubility

Supports transparent aqueous sunscreen formats

Spectrum

UV‑B filter with reported 280–320 nm absorption

Regulatory

EU cosmetic approval up to 10% concentration

Ethyl p-bis(2-hydroxyethyl)aminobenzoate: Analogue Substitution Risks


Substituting Ethyl p-bis(2-hydroxyethyl)aminobenzoate with other UV filters or even closely related benzoate esters is not a straightforward one-to-one exchange due to its unique combination of water solubility, UV absorption characteristics, and safety profile. For instance, switching to an oil-soluble alternative like Octyl Dimethyl PABA (OD-PABA) necessitates a fundamental reformulation of the product base, while using a simpler ester like Ethylparaben sacrifices both UV protection and solubility [1]. Furthermore, even within the class of water-soluble UV filters, the biological protective efficacy, as measured by the inhibition of UV-induced inflammatory mediators, varies significantly between specific compounds, underscoring that performance cannot be assumed [2].

Oil‑soluble alternatives

Replacing with OD‑PABA may require fundamental base reformulation.

Simpler benzoate esters

Ethylparaben lacks both UV‑B absorption and the high water solubility profile.

Class‑internal efficacy variance

Biological protective efficacy differs among water‑soluble UV filters; reported TNF‑α inhibition may not transfer across the class.

Ethyl p-bis(2-hydroxyethyl)aminobenzoate: Comparative Performance Data


Water Solubility vs. Benzoate Esters

The presence of two hydroxyethyl groups on Ethyl p-bis(2-hydroxyethyl)aminobenzoate dramatically enhances its hydrophilicity, a key differentiator for aqueous formulations. Reported data indicates a water solubility of approximately 50 g/L, which is over 70 times greater than that of a simpler benzoate ester comparator .

Solubility vs. benzoate esters
Head‑to‑head
~71‑fold higher solubility versus Ethylparaben (~50 g/L vs ~0.7 g/L)
Supports aqueous formulation selection
Experimental conditions not detailed in source
Water Solubility Formulation Science Cosmetic Chemistry

Photostability vs. Common UV Filters

In a comparative HPLC study assessing the photostability of five common sunscreen agents, Ethyl p-bis(2-hydroxyethyl)aminobenzoate (PEG-25 PABA) was evaluated alongside other UV filters under identical irradiation conditions [1]. The study established a relative ranking of photostability, providing a quantifiable basis for selection when long-lasting UV protection is critical.

Photostability ranking
Head‑to‑head
Ranked among the more stable of five tested filters
Reported stability ranking supports long‑wear context
Quantitative degradation differences not provided
Photostability HPLC Analysis Sunscreen Formulation

TNF-α Inhibition vs. Uvinul Filters

An in vitro study using a human keratinocyte cell line (NCTC 2544) evaluated the ability of three different Uvinul-brand UV filters to modulate UV-induced release of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) [1]. Different IC50 values were calculated, providing a direct, functional measure of biological protection. Ethyl p-bis(2-hydroxyethyl)aminobenzoate (Uvinul P25) offered a protective efficacy that was intermediate within this specific group of filters.

TNF‑α inhibition
Reported
Ranked 2nd of 3 Uvinul filters; IC₅₀ not detailed
Intermediate protective efficacy in keratinocyte model
Data to verify; specific IC₅₀ values absent
Keratinocyte Protection TNF-α Inhibition In Vitro Toxicology

UV-B Absorption Specificity

Ethyl p-bis(2-hydroxyethyl)aminobenzoate is specifically categorized and functions as a UV-B filter, absorbing radiation within a defined wavelength range [1]. This specificity differentiates it from broad-spectrum or UVA-specific filters, guiding its use in targeted formulation strategies. Additionally, its para-substitution pattern on the benzene ring is critical for its UV absorption profile, as the meta-substituted isomer exhibits weaker absorption due to reduced conjugation .

UV‑B specificity
Class‑level
UV‑B range 280–320 nm; para‑substitution critical for absorption
Defines spectral coverage; not broad‑spectrum
Meta‑isomer exhibits weaker absorption
UV Spectroscopy Sunscreen Agent Absorption Band

EU Regulatory Approval Status

Ethyl p-bis(2-hydroxyethyl)aminobenzoate (PEG-25 PABA) is approved as a UV filter in cosmetic products within the European Union (EU) under a specific maximum use concentration of 10% [1][2]. This established regulatory status, coupled with toxicological assessments indicating low acute toxicity, provides a clear differentiator for market access and formulation safety compared to newer or unapproved UV filters .

EU regulatory status
Regulatory context
Approved up to 10% in EU cosmetics; low acute toxicity reported
Supports EU market compliance review
Not FDA‑approved for sunscreen use
Regulatory Compliance Safety Assessment Cosmetics Regulation

Ethyl p-bis(2-hydroxyethyl)aminobenzoate: Application Scenarios


Water-Based Sunscreen Formulations

Given its water solubility of approximately 50 g/L, which is over 70 times higher than many common esters , Ethyl p-bis(2-hydroxyethyl)aminobenzoate is the preferred choice for developing clear, aqueous sunscreens, facial mists, gels, and shampoos with UV protection. This high solubility allows formulators to achieve effective UV-B protection without relying on complex emulsification systems or additional solvents, simplifying development and improving product aesthetics .

EU-Compliant UV-B Cosmetics

For any cosmetic product intended for the EU market that requires a UV filter, Ethyl p-bis(2-hydroxyethyl)aminobenzoate (PEG-25 PABA) offers a compliant and scientifically validated option [1]. Its approval as a UV-B filter up to a 10% concentration provides a clear regulatory path for product development, which is not available for many other UV filters [2]. This makes it a strategic procurement choice for companies focused on EU compliance [3].

Photostable Long-Wear Formulations

In applications where the longevity of UV protection under sunlight exposure is a key performance indicator (e.g., long-wear sunscreens or daily-use moisturizers), Ethyl p-bis(2-hydroxyethyl)aminobenzoate provides a scientifically substantiated advantage. Comparative photostability studies have ranked it as one of the more stable agents among commonly used filters [4], directly informing its selection over less photostable alternatives that may degrade and lose efficacy more rapidly upon UV irradiation .

Inflammatory Response Modulation Research

In an in vitro research context focusing on skin cell protection, Ethyl p-bis(2-hydroxyethyl)aminobenzoate (Uvinul P25) has a defined functional profile. Studies on human keratinocytes have quantified its ability to inhibit UV-induced TNF-α release, ranking its protective efficacy between Uvinul MS40 and Uvinul DS49 [5]. This specific, comparative biological data makes it a reagent of choice for studies investigating the cellular mechanisms of photoprotection and inflammation, where its known activity profile can serve as a benchmark or control .

Application
Selection Property
Validation Focus
Aqueous sunscreen systems
Water solubility profile
Solubility in water‑based formulations
EU‑compliant UV‑B cosmetics
EU regulatory approval (max 10%)
Market compliance verification
Photostable long‑wear formulations
Photostability ranking context
Stability under UV exposure
Keratinocyte inflammatory studies
TNF‑α inhibition profile
Inflammatory endpoint response

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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